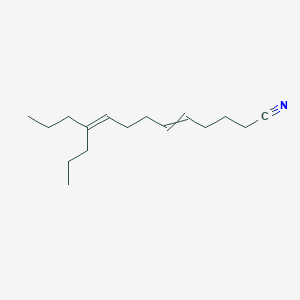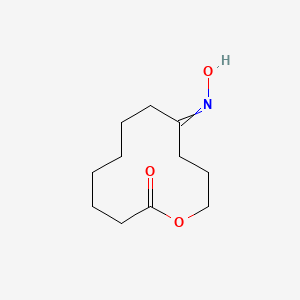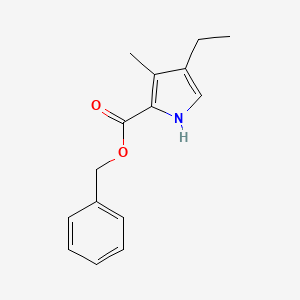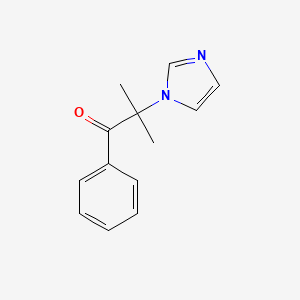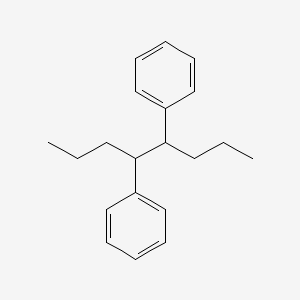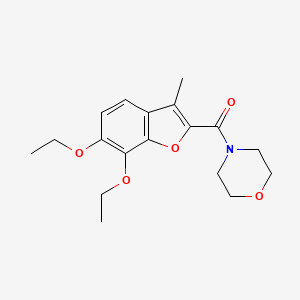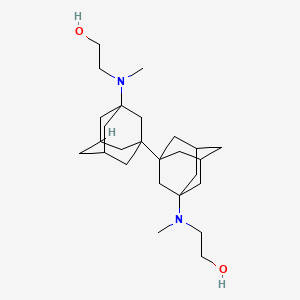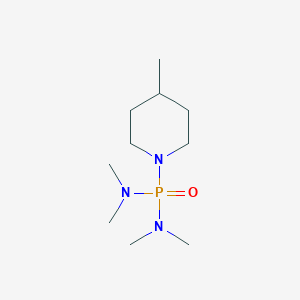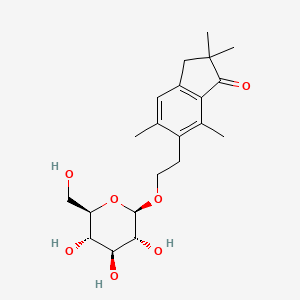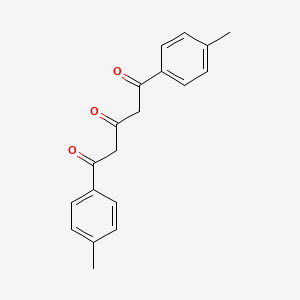
1,3,5,7,9,11,13,15-Hexadecaoctayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7,9,11,13,15-Hexadecaoctayne is a unique organic compound characterized by its multiple triple bonds. This compound falls under the category of polyynes, which are known for their alternating single and triple bonds. The molecular structure of this compound consists of sixteen carbon atoms arranged in a linear chain with eight triple bonds.
Méthodes De Préparation
The synthesis of 1,3,5,7,9,11,13,15-Hexadecaoctayne can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon triple bonds. The reaction conditions typically include a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
1,3,5,7,9,11,13,15-Hexadecaoctayne undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the terminal carbon atoms, where nucleophiles such as halides or amines replace hydrogen atoms.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran. Major products formed from these reactions include alkanes, carboxylic acids, and substituted derivatives.
Applications De Recherche Scientifique
1,3,5,7,9,11,13,15-Hexadecaoctayne has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its derivatives are explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 1,3,5,7,9,11,13,15-Hexadecaoctayne exerts its effects involves its ability to interact with various molecular targets. The compound’s multiple triple bonds allow it to participate in electron transfer reactions, making it a potential candidate for use in electronic devices. Additionally, its linear structure enables it to fit into specific binding sites on enzymes or receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
1,3,5,7,9,11,13,15-Hexadecaoctayne can be compared with other polyynes, such as 1,3,5,7,9,11,13-Heptadecaoctayne and 1,3,5,7,9,11,13,15,17-Nonadecaoctayne. These compounds share similar structural features but differ in the number of carbon atoms and triple bonds. The uniqueness of this compound lies in its specific arrangement of triple bonds, which imparts distinct electronic and chemical properties.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists. Continued research on this compound and its derivatives holds promise for the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
38646-95-6 |
|---|---|
Formule moléculaire |
C16H2 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
hexadeca-1,3,5,7,9,11,13,15-octayne |
InChI |
InChI=1S/C16H2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1-2H |
Clé InChI |
QSNYWUGHMZAWOK-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CC#CC#CC#CC#CC#CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



